Cas no 1542546-71-3 (7-cyclopropyl-1,2,3,4-tetrahydroquinoline)

7-Cyclopropyl-1,2,3,4-tetrahydroquinoline is a bicyclic organic compound featuring a quinoline core with a cyclopropyl substituent at the 7-position and a partially saturated ring system. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances rigidity and metabolic stability, while the tetrahydroquinoline scaffold offers versatility in medicinal chemistry applications, particularly in the development of bioactive molecules. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications for target-oriented synthesis. The compound is typically supplied with high purity, ensuring reproducibility in research and industrial processes.
7-cyclopropyl-1,2,3,4-tetrahydroquinoline structure
1542546-71-3 structure
Product Name:7-cyclopropyl-1,2,3,4-tetrahydroquinoline
CAS No:1542546-71-3
MF:C12H15N
MW:173.254203081131
CID:6460871
PubChem ID:81224474
Update Time:2025-05-20

7-cyclopropyl-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • 7-cyclopropyl-1,2,3,4-tetrahydroquinoline
    • Quinoline, 7-cyclopropyl-1,2,3,4-tetrahydro-
    • Inchi: 1S/C12H15N/c1-2-10-5-6-11(9-3-4-9)8-12(10)13-7-1/h5-6,8-9,13H,1-4,7H2
    • InChI Key: OFOPBWZQQNFDJC-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(C3CC3)=C2)CCC1

Experimental Properties

  • Density: 1.080±0.06 g/cm3(Predicted)
  • Boiling Point: 311.7±27.0 °C(Predicted)
  • pka: 5.20±0.20(Predicted)

7-cyclopropyl-1,2,3,4-tetrahydroquinoline Pricemore >>

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Additional information on 7-cyclopropyl-1,2,3,4-tetrahydroquinoline

Introduction to 7-Cyclopropyl-1,2,3,4-Tetrahydroquinoline (CAS No. 1542546-71-3)

7-Cyclopropyl-1,2,3,4-tetrahydroquinoline (CAS No. 1542546-71-3) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and therapeutic potential.

The chemical structure of 7-cyclopropyl-1,2,3,4-tetrahydroquinoline features a cyclopropyl group attached to the 7-position of the tetrahydroquinoline ring. This specific substitution pattern imparts unique properties to the molecule, making it an interesting candidate for further investigation. The cyclopropyl group is known for its strain energy and ability to influence the conformational flexibility of the molecule, which can have significant implications for its biological activity.

In the realm of medicinal chemistry, 7-cyclopropyl-1,2,3,4-tetrahydroquinoline has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its activity against various biological targets, including enzymes and receptors that are implicated in diseases such as cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 7-cyclopropyl-1,2,3,4-tetrahydroquinoline exhibited potent inhibitory activity against a specific kinase involved in cancer cell proliferation.

The pharmacological profile of 7-cyclopropyl-1,2,3,4-tetrahydroquinoline has also been investigated in preclinical models. In vitro assays have shown that this compound possesses anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, preliminary studies have suggested that it may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings underscore the potential of 7-cyclopropyl-1,2,3,4-tetrahydroquinoline as a therapeutic agent for conditions characterized by chronic inflammation and neurodegeneration.

The synthetic route to 7-cyclopropyl-1,2,3,4-tetrahydroquinoline has been optimized to ensure high yields and purity. One common approach involves the cyclization of an appropriate amine precursor with a cyclopropyl-substituted ketone or aldehyde. The reaction conditions are carefully controlled to achieve the desired product with minimal side reactions. This synthetic methodology has been refined over time to enhance efficiency and scalability, making it suitable for both laboratory-scale synthesis and potential industrial production.

In terms of safety and toxicity profiles, preliminary assessments indicate that 7-cyclopropyl-1,2,3,4-tetrahydroquinoline exhibits favorable properties. In vitro cytotoxicity studies have shown low toxicity towards normal human cell lines at therapeutic concentrations. However, further in vivo studies are necessary to fully evaluate its safety profile and potential side effects before it can be considered for clinical trials.

The future research directions for 7-cyclopropyl-1,2,3,4-tetrahydroquinoline are promising. Ongoing efforts are focused on optimizing its structure to enhance potency and selectivity towards specific biological targets. Additionally, there is interest in exploring its combination therapy potential with other drugs to achieve synergistic effects. The development of prodrugs or modified forms of 7-cyclopropyl-1,2,3,4-tetrahydroquinoline is also being investigated to improve pharmacokinetic properties such as solubility and bioavailability.

In conclusion, 7-cyclopropyl-1,2,3,4-tetrahydroquinoline (CAS No. 1542546-71-3) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Continued research into this compound is expected to yield valuable insights into its mechanisms of action and therapeutic potential.

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